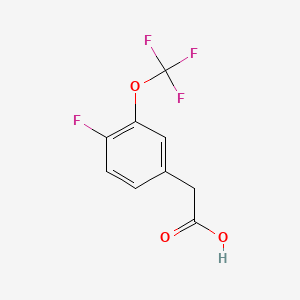

4-Fluoro-3-(trifluoromethoxy)phenylacetic acid

Description

4-Fluoro-3-(trifluoromethoxy)phenylacetic acid is a fluorinated phenylacetic acid derivative characterized by a trifluoromethoxy (-OCF₃) group at the 3-position and a fluorine atom at the 4-position of the phenyl ring. This compound belongs to a class of bioisosteres, which are chemical substituents with similar physicochemical properties to carboxylic acids but often improved metabolic stability and bioavailability .

Properties

IUPAC Name |

2-[4-fluoro-3-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-6-2-1-5(4-8(14)15)3-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICXEJYYIREWPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Fluoro-3-(trifluoromethoxy)phenylacetic acid typically involves the introduction of fluorine and trifluoromethoxy groups onto a phenylacetic acid precursor. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable phenylacetic acid derivative.

Fluorination: Introduction of the fluorine atom at the 4-position of the aromatic ring using a fluorinating agent such as Selectfluor.

Trifluoromethoxylation: Introduction of the trifluoromethoxy group at the 3-position using a reagent like trifluoromethoxybenzene under specific reaction conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Fluoro-3-(trifluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

4-Fluoro-3-(trifluoromethoxy)phenylacetic acid serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows for the development of derivatives with tailored properties.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the carboxylic acid group to corresponding derivatives. |

| Reduction | Can transform the carboxylic acid to alcohols or other reduced forms. |

Biology

The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding. Research indicates that it may interact with specific biochemical pathways, making it relevant in drug design.

- Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : Its structural characteristics allow effective binding to certain receptors, influencing physiological responses.

Medicine

In medicinal chemistry, this compound is explored as a pharmacophore for drug development aimed at treating diseases related to metabolic dysregulation. Its ability to inhibit specific enzymes positions it as a candidate for further therapeutic exploration.

Antimicrobial Efficacy

A notable study demonstrated that this compound exhibited significant activity against Cryptosporidium, a protozoan parasite. The compound showed an effective concentration (EC50) value of 0.17 μM, indicating potent efficacy in vitro.

Structure-Activity Relationship (SAR)

Research into the Structure-Activity Relationship revealed that the presence of electron-withdrawing groups like trifluoromethoxy enhances the potency of related compounds against various biological targets. This insight suggests that structural modifications can significantly influence biological outcomes.

Pharmacological Potential

The compound's profile indicates its potential as a pharmacophore in drug development, particularly in targeting metabolic pathways linked to diseases such as diabetes and obesity.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethoxy groups can enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-fluoro-3-(trifluoromethoxy)phenylacetic acid with key analogs, highlighting differences in substituents, molecular formulas, and physical properties:

*Note: Molecular weight calculated based on formula C₉H₆F₄O₃.

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups enhance metabolic stability and lipophilicity compared to methoxy (-OCH₃) or methyl (-CH₃) groups .

- Halogen Effects : Replacing fluorine with chlorine (e.g., 4-chloro analog) increases molecular weight and density but may alter biological target interactions .

Antihyperglycemic Potential

Acid bioisosteres derived from phenylacetic acid, including trifluoromethoxy-substituted analogs, have shown multitarget activity against protein tyrosine phosphatase 1B (PTP-1B) and aldose reductase (AR), enzymes implicated in diabetes .

Biological Activity

4-Fluoro-3-(trifluoromethoxy)phenylacetic acid (C9H6F4O3) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in medicinal chemistry, supported by recent research findings and case studies.

- Molecular Formula : C9H6F4O3

- Molecular Weight : 238.14 g/mol

- Structure : The compound features a phenylacetic acid backbone with fluorine and trifluoromethoxy substituents, which enhance its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may be relevant in drug design for targeting metabolic pathways.

- Receptor Binding : Its structural characteristics allow it to bind effectively to certain receptors, influencing physiological responses.

Biological Activity Data

Recent studies have indicated several biological activities associated with this compound:

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant activity against Cryptosporidium, a protozoan parasite. The compound showed an EC50 value of 0.17 μM, indicating potent efficacy in vitro .

- Structure-Activity Relationship (SAR) : Research into SAR revealed that the presence of electron-withdrawing groups like trifluoromethoxy enhances the potency of similar compounds against various biological targets. This suggests that modifications to the structure can significantly influence biological outcomes .

- Pharmacological Potential : The compound's profile suggests it could serve as a pharmacophore in drug development aimed at treating diseases linked to metabolic dysregulation. Its ability to inhibit specific enzymes positions it as a candidate for further therapeutic exploration .

Q & A

Basic: What are the optimal synthetic routes for 4-Fluoro-3-(trifluoromethoxy)phenylacetic acid?

Methodological Answer:

The synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., 4-bromo-3-fluorophenylacetic acid) with potassium trifluoromethanesulfonate under catalysis by copper(I) iodide in the presence of 18-crown-6 ether . Key steps include:

- Reaction Conditions : Anhydrous DMF solvent, 80–100°C, inert atmosphere (N₂/Ar).

- Intermediate Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate).

- Final Functionalization : Hydrolysis of the ester intermediate using NaOH/EtOH to yield the acetic acid moiety.

Yield optimization (60–75%) requires careful control of stoichiometry and reaction time .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethoxy (-OCF₃) and fluorine substituents (δ −55 to −58 ppm for -OCF₃) .

- LC-MS/MS : Quantifies purity and detects trace impurities (e.g., using C18 columns with acetonitrile/water mobile phases) .

- Elemental Analysis : Validates molecular formula (C₉H₆F₄O₃) with <0.3% deviation .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystal structures .

Advanced: How does this compound enhance plant pathogen resistance?

Methodological Answer:

In agricultural research, this compound acts as a systemic resistance inducer against fungal pathogens. For example:

- Experimental Design : Tomato plants treated with 0.1 mM solution showed 70% reduction in Fusarium oxysporum infection via upregulation of pathogenesis-related (PR) proteins .

- Mechanistic Insight : The trifluoromethoxy group enhances lipophilicity, facilitating cellular uptake and interaction with plant defense signaling pathways (e.g., salicylic acid biosynthesis) .

| Pathogen | Concentration (mM) | Effectiveness (%) |

|---|---|---|

| Fusarium oxysporum | 0.1 | 70 |

| Botrytis cinerea | 0.5 | 65 |

Advanced: What are its applications in material science?

Methodological Answer:

The compound’s electron-withdrawing substituents (-F, -OCF₃) make it valuable for:

- Metal Coordination Polymers : Forms stable complexes with transition metals (e.g., Cu²⁺) for catalytic applications.

- Polymer Matrices : When incorporated into polyurethane, it enhances thermal stability (TGA decomposition onset at 280°C vs. 220°C for unmodified polymer) .

- Surface Functionalization : Used to modify carbon nanotubes for sensor applications due to its strong dipole moment .

Data Contradiction: How to resolve discrepancies in reported synthetic yields?

Methodological Answer:

Discrepancies (e.g., 60% vs. 75% yields) arise from:

- Catalyst Loading : Optimal CuI concentration is 5 mol%; excess leads to side reactions.

- Solvent Purity : Anhydrous DMF is critical; moisture reduces trifluoromethoxy group incorporation .

- Workup Protocols : Acidic quenching (pH 2–3) minimizes ester intermediate hydrolysis during extraction .

Advanced: What computational methods predict its reactivity in medicinal chemistry?

Methodological Answer:

- DFT Calculations : Predict electrophilic attack sites (e.g., C-2 position of the phenyl ring) using Gaussian09 with B3LYP/6-31G(d) basis set .

- Docking Studies : Models interactions with cyclooxygenase-2 (COX-2) for anti-inflammatory drug design, showing binding affinity (ΔG = −8.2 kcal/mol) comparable to indomethacin .

Safety and Handling: What precautions are critical for lab use?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.